molecular formula C11H18N2O2 B12944379 (3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B12944379
M. Wt: 210.27 g/mol
InChI Key: SZJNCZMRZAUNQT-IENPIDJESA-N
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Description

Historical Context and Discovery

The compound was first identified in the mid-20th century during investigations into antimicrobial metabolites produced by soil-dwelling Streptomyces species. Initial reports from the 1950s documented its isolation from Streptomyces malaysiense and Streptomyces nigra, where it was characterized as a minor component of extracellular secretions with inhibitory effects against competing microorganisms. The structural elucidation of Cyclo(Pro-Leu) was achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, revealing its bicyclic diketopiperazine core and stereospecific isobutyl substitution at the C3 position.

Subsequent studies in the 2000s expanded its known natural sources to include Pseudomonas and Bacillus species, underscoring its widespread production among phylogenetically diverse bacteria. For example, Pseudomonas sesami BC42 was shown to produce Cyclo(Pro-Leu) as part of its antifungal arsenal against plant pathogens such as Colletotrichum gloeosporioides, the causal agent of anthracnose. These discoveries positioned the compound as a model system for studying microbial chemical ecology and diketopiperazine biosynthesis.

Nomenclature and Alternative Names

The systematic IUPAC name, this compound, reflects its bicyclic architecture comprising a pyrrolidine ring fused to a piperazine-2,5-dione moiety. The stereochemical descriptor (3S) specifies the configuration of the isobutyl-substituted carbon atom. Alternative nomenclature and registry identifiers include:

Name Registry Number Source
Cyclo(Pro-Leu) 5654-86-4 PubChem
3-(2-Methylpropyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione - Streptomyces spp.
Cyclo(leucyloprolyl) - Synthetic studies

The prevalence of "Cyclo(Pro-Leu)" in literature arises from its classification as a cyclic dipeptide formed via non-ribosomal peptide synthetases (NRPSs) linking L-proline and L-leucine residues. This naming convention aligns with analogous diketopiperazines such as Cyclo(Tyr-Pro) (PubChem CID: 371682) and Cyclo(Ile-Pro) (PubChem CID: 13654640), which share similar biosynthetic pathways.

Significance in Chemical and Biological Research

Cyclo(Pro-Leu) occupies a critical niche in both natural product chemistry and medicinal research. As a diketopiperazine, it exemplifies the structural diversity of microbial secondary metabolites, which often exhibit bioactivity at low concentrations. Key areas of significance include:

  • Antimicrobial Activity : The compound disrupts fungal cell membrane integrity, as demonstrated in Pseudomonas sesami BC42, where it reduced Colletotrichum gloeosporioides spore germination by 60–70% at sub-micromolar concentrations. Comparative studies with stereoisomers (e.g., Cyclo(d-Leu-d-Pro)) revealed enantiomer-dependent bioactivity, highlighting the role of stereochemistry in target recognition.
  • Synthetic Biology : Its biosynthesis involves NRPSs that catalyze cyclization of linear Pro-Leu precursors, a process mimicked in solid-phase peptide synthesis (SPPS) workflows. Mechanistic studies have shown that Pro-Pro motifs in peptide chains predispose intermediates to diketopiperazine formation via intramolecular aminolysis, a phenomenon critical for optimizing yields in SPPS.
  • Chemical Ecology : In Streptomyces communities, Cyclo(Pro-Leu) functions as a signaling molecule regulating antibiotic production and sporulation, with extracellular concentrations correlating with developmental phase transitions.

Overview of Academic Research Landscape

Academic investigations into Cyclo(Pro-Leu) span four primary domains:

  • Biosynthesis and Natural Occurrence
    Over 90% of characterized isolates derive from Actinobacteria and Proteobacteria, with Streptomyces (56%), Pseudomonas (22%), and Bacillus (12%) dominating reported producers. Genomic analyses of Streptomyces malaysiense have identified a 12-kb NRPS gene cluster responsible for Cyclo(Pro-Leu) production, featuring adenylation domains with specificity for proline and leucine.

  • Synthetic Methodologies
    Recent advances include solvent-free mechanochemical synthesis using ball milling, achieving 83% yield for analogous Pro-Pro diketopiperazines. Traditional SPPS routes, however, face challenges due to premature diketopiperazine formation during Fmoc-deprotection steps, necessitating optimized conditions (e.g., Bsmoc-protected amino acids, −20°C storage) to suppress byproducts.

  • Biological Evaluation
    Screening efforts have identified Cyclo(Pro-Leu) as a modulator of quorum sensing in Pseudomonas aeruginosa and an inhibitor of malaria parasite (Plasmodium berghei) proliferation at IC~50~ values of 3.125 μg/kg in murine models.

  • Computational Modeling
    Density functional theory (DFT) studies rationalize the kinetic stability of its bicyclic structure, attributing it to C–H···π interactions between the isobutyl group and pyrrolidine ring. These models inform the design of stabilized diketopiperazine derivatives for drug delivery applications.

This multidisciplinary research landscape underscores Cyclo(Pro-Leu)’s dual role as a biologically active natural product and a testbed for developing synthetic methodologies. Ongoing studies aim to harness its scaffold for designing protease-resistant peptide therapeutics and eco-friendly antifungal agents.

Properties

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

(3S)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14)/t8-,9?/m0/s1

InChI Key

SZJNCZMRZAUNQT-IENPIDJESA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCCC2C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes

The compound is typically synthesized via cyclization of dipeptide precursors derived from L-proline and L-leucine. The key synthetic approaches include:

  • Thermolysis of Dipeptide Methyl Esters:
    The thermolysis of L-prolyl-L-leucine methyl ester or L-leucyl-L-proline methyl ester under controlled heating conditions leads to intramolecular cyclization forming the hexahydropyrrolo[1,2-a]pyrazine-1,4-dione ring system. This method requires prior preparation of the dipeptide methyl esters with protected amino groups, commonly using tert-butyloxycarbonyl (Boc) protecting groups. The Boc groups are removed by treatment with methanolic hydrogen chloride, followed by neutralization with triethylamine to yield the free dipeptide methyl esters ready for cyclization.

  • Carbodiimide-Mediated Peptide Coupling:
    The initial dipeptide methyl esters are synthesized by coupling Boc-protected amino acids using carbodiimide reagents (e.g., dicyclohexylcarbodiimide, DCC). This method ensures high coupling efficiency and purity of the dipeptide intermediates.

  • Cyclization Using Dehydrating Agents:
    Cyclization can be promoted by dehydrating agents such as acetic anhydride or other reagents that facilitate intramolecular amide bond formation, leading to the formation of the diketopiperazine ring characteristic of the compound.

Industrial and Large-Scale Production

Industrial synthesis often involves:

  • Automated Cyclization Reactors:
    Large-scale cyclization is performed in automated reactors to maintain precise temperature and reaction time control, ensuring high yield and reproducibility.

  • Fermentation-Based Production:
    Some strains of Streptomyces and other bacteria naturally produce this compound as a secondary metabolite. Fermentation processes using these microorganisms can be optimized for extraction and purification of the compound, providing a biotechnological route to production.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages References
Thermolysis of Dipeptide Esters Boc-protected dipeptide methyl esters → deprotection → thermolysis Methanolic HCl, triethylamine, heat Simple, high yield
Carbodiimide Coupling Boc-amino acids coupled → dipeptide methyl esters DCC or similar carbodiimide reagents Efficient peptide bond formation
Cyclization with Dehydrating Agents Intramolecular cyclization of dipeptides Acetic anhydride or similar reagents Promotes ring closure
Fermentation Microbial biosynthesis and extraction Cultivation of Streptomyces spp. Sustainable, natural product source

Detailed Research Findings on Preparation

  • Thermolysis Efficiency:
    The thermolysis method yields the cyclic dipeptide with high purity and good yield. The removal of Boc protecting groups under acidic conditions is critical to obtain free amino groups necessary for cyclization. The reaction temperature and time must be optimized to avoid side reactions.

  • Carbodiimide Coupling Specificity:
    Carbodiimide-mediated coupling is widely used due to its specificity and mild reaction conditions, minimizing racemization and side products. The choice of solvent and reaction temperature influences the coupling efficiency.

  • Biotechnological Production:
    Studies have shown that Streptomyces malaysiense and Streptomyces nigra produce this compound naturally, with yields depending on fermentation conditions such as nutrient composition and incubation time. This method offers a green alternative to chemical synthesis.

Chemical and Structural Considerations

The compound’s structure is a bicyclic diketopiperazine formed by the condensation of the amino and carboxyl groups of L-proline and L-leucine residues. The stereochemistry (3S) is preserved during synthesis by using enantiomerically pure amino acid precursors.

Property Data
Molecular Formula C11H18N2O2
Molecular Weight 210.27 g/mol
IUPAC Name (3S,8aR)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
CAS Number 32510-93-3
SMILES CC(C)CC1C(=O)N2CCCC2C(=O)N1

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Variations

The diketopiperazine (DKP) scaffold allows for structural diversity through substitutions at the C3 position. Key analogs include:

Compound Name Substituent at C3 Molecular Formula Molecular Mass (g/mol) Key Stereochemical Features
(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Isobutyl (-CH₂CH(CH₃)₂) C₁₁H₁₈N₂O₂ 210.277 (3S,8aS) configuration
3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Benzyl (-CH₂C₆H₅) C₁₄H₁₆N₂O₂ 244.295 Racemic or enantiomeric forms
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione None C₇H₁₀N₂O₂ 154.172 Unsubstituted DKP core
3-Methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Methyl (-CH₃) C₈H₁₂N₂O₂ 168.198 (3S) configuration
3-Isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione Isopropyl (-CH(CH₃)₂) C₁₀H₁₆N₂O₂ 196.25 (3S,8aS) configuration



Figure 1 : Structural diversity of diketopiperazines. (Adapted from )

Antimicrobial Activity
  • This compound: Inhibits Pseudomonas aeruginosa biofilm formation (IC₅₀: 50–100 µg/mL) . Reduces symptoms of plant diseases (e.g., tomato bacterial speck) by 60–70% in Bacillus amyloliquefaciens-treated crops . Weak antifungal activity against Candida spp. (MIC > 200 µg/mL) .
  • 3-Benzylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Stronger anti-quorum sensing activity against P. aeruginosa (IC₅₀: 20–40 µg/mL) . Cytotoxic to human glioblastoma (U-87MG) and colon cancer (Caco-2) cells at 0.01 mg/mL .
Agricultural Biocontrol
  • This compound: Produced by Bacillus amyloliquefaciens strain MHNO2-20 at 4.67% yield in ethyl acetate extracts, outperforming wild-type strains .
  • 3-Isopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione: Found in Nocardia sp. PB-52, suppresses Phytophthora spp. in soil .

Biological Activity

(3S)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a naturally occurring compound with significant biological activity. It is primarily found in various organisms, including certain bacterial strains and marine algae. This compound has garnered interest due to its potential antimicrobial properties and its role in biocontrol applications.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • IUPAC Name : (3S,8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
  • CAS Number : 32510-93-3

Sources

This compound has been isolated from various sources:

  • Marine Algae : Found in species such as Ulva australis.
  • Bacteria : Identified in strains like Bacillus amyloliquefaciens and others involved in biocontrol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study involving biocontrol bacteria, it was identified among 14 bioactive compounds that showed significant inhibition against food and plant pathogens. The compound's production was stimulated under specific conditions that encouraged bacteria to produce antimicrobial metabolites (AMMs) .

The antimicrobial effects of this compound may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways. The compound was detected in higher concentrations in bacterial cultures compared to control media, suggesting a direct role in the antibacterial response .

Study on Biocontrol Bacteria

In a detailed study examining the biostimulation of bacteria for the identification of new antimicrobial compounds, this compound was highlighted for its increased production under specific conditions. The study utilized high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify bioactive metabolites produced by various bacterial strains .

Compound Detection Method Concentration Increase
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dioneHPLC/GC-MS4.5–13-fold

Implications for Agriculture

The identification of this compound as an antimicrobial agent opens avenues for its application in sustainable agriculture. Its ability to inhibit pathogens could be harnessed to develop biopesticides that reduce reliance on synthetic chemicals.

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